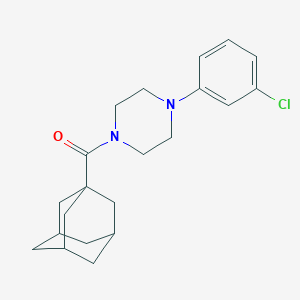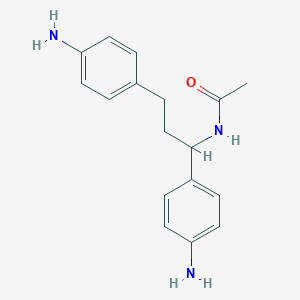![molecular formula C5H6N2O2 B231564 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone CAS No. 18492-61-0](/img/structure/B231564.png)
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MCPF and is synthesized through a specific method that involves several steps.
Wirkmechanismus
The mechanism of action of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is not fully understood. However, it has been found to have an inhibitory effect on certain enzymes, which makes it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone have not been extensively studied. However, it has been found to have an effect on certain enzymes, which may have implications for its use in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone is its potential as a building block for the synthesis of complex organic molecules. However, its use in lab experiments is limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone. One potential direction is the development of new drugs and pharmaceuticals based on its inhibitory effect on certain enzymes. Another potential direction is the synthesis of new organic molecules using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone involves several steps. The first step is the preparation of 3-methyl-2-cyclopentenone, which is then reacted with 3-isopropyl-2-furanone in the presence of a Lewis acid catalyst to form 1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone. This method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of complex organic molecules. It has also been found to have potential applications in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
18492-61-0 |
|---|---|
Molekularformel |
C5H6N2O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-[3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C15H20O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
VWINWHGOQHLUKA-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C1C2=C(C=CO2)C(C)C)C(=O)C |
Kanonische SMILES |
CC1CCC(=C1C2=C(C=CO2)C(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



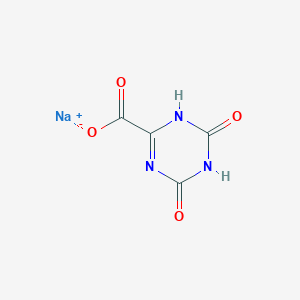
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
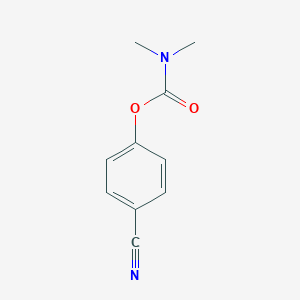

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
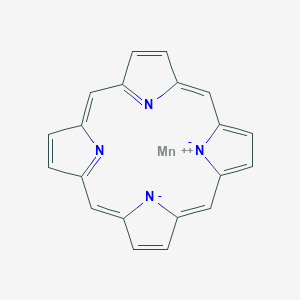
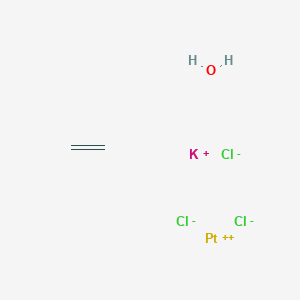
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)

